(R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
Overview
Description
®-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a chlorine atom and an amine group attached to an indane ring system, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chloro-2,3-dihydro-1H-indene.
Chiral Resolution: The racemic mixture of 4-chloro-2,3-dihydro-1H-indene is resolved into its enantiomers using chiral resolution techniques.
Amination: The resolved ®-enantiomer undergoes amination to introduce the amine group, resulting in ®-4-Chloro-2,3-dihydro-1H-inden-1-amine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient chiral resolution techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products:
Oxidation: Formation of 4-chloro-2,3-dihydro-1H-indene-1-one.
Reduction: Formation of 4-chloro-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of 4-alkyl-2,3-dihydro-1H-inden-1-amine derivatives.
Scientific Research Applications
®-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
4-Chloro-2,3-dihydro-1H-indene: The parent compound without the amine group.
4-Chloro-2,3-dihydro-1H-inden-1-ol: The alcohol derivative of the compound.
Uniqueness: ®-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its chiral nature and the presence of both chlorine and amine functional groups. This combination allows for specific interactions with biological targets and makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals.
Properties
IUPAC Name |
(1R)-4-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H/t9-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLDPTIPXZCUCP-SBSPUUFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC=C2Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1637453-69-0 | |
Record name | 1H-Inden-1-amine, 4-chloro-2,3-dihydro-, hydrochloride (1:1), (1R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1637453-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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